N-Methylpropargylamine
Overview
Description
N-Methylpropargylamine is a compound that has been studied for its various applications in medicinal chemistry and materials science. It is a derivative of propargylamine, which is known for its neuroprotective properties, particularly in the context of Parkinson's disease. Propargylamine derivatives like rasagiline and (–)deprenyl are recognized for their ability to protect neurons from cell death, and the propargyl moiety is essential for this neuroprotective function . N-Methylpropargylamine, however, did not exhibit the same neuroprotective effects as its non-methylated counterpart in the study .
Synthesis Analysis
The synthesis of N-methylpropargylamine and its derivatives can be achieved through various methods. One approach involves the one-pot synthesis of propargylamines from terminal alkynes and amines in chlorinated solvents catalyzed by gold compounds and nanoparticles . Another method is the solid-phase synthesis of highly N-methylated cyclic peptides, which addresses challenges such as in situ N-methylation and stability under certain conditions . Additionally, an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts has been reported for the selective synthesis of N-methylated and N-alkylated amines .
Molecular Structure Analysis
The molecular structure of N-methylpropargylamine derivatives has been characterized using various instrumental methods. For instance, the polymerization of N-methylpropargylamine using transition metal catalysts has been studied, and the resulting polymer's structure was characterized by NMR, IR, UV-visible spectroscopies, and elemental analysis . The stereodynamics of N-isopropyl-N-methylpropargylamine, a chiral derivative, have been investigated through dynamic NMR studies and molecular mechanics calculations, revealing conformational preferences and stabilization related to the orientation of the ethynyl group .
Chemical Reactions Analysis
The chemical reactivity of N-methylpropargylamine involves its participation in the formation of polymers and its behavior in the presence of catalysts. The polymerization reactions using Pd, Pt, and Ru chlorides have been successful in producing corresponding polymers . The gold-catalyzed synthesis of propargylamines from amines and terminal alkynes in chlorinated solvents is another example of the chemical reactions involving N-methylpropargylamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylpropargylamine derivatives have been explored through various studies. For example, the photoluminescence and electrochemical properties of poly(N-methylpropargylamine) were measured, with a photoluminescence peak observed at 444 nm, corresponding to a photon energy of 2.79 eV . The dynamic NMR studies of N-isopropyl-N-methylpropargylamine provided insights into the compound's conformational dynamics and energy barriers associated with racemization processes .
Scientific Research Applications
Neuroprotection and Neurodegenerative Disorders : Aliphatic N-methylpropargylamines, including compounds like R-2-hexyl-N-methylpropargylamines (R-2HxMP), have been found to be potent, irreversible, and selective MAO-B inhibitors. They show potential in protecting neurons against various types of neurotoxicity and could be useful in treating neurodegenerative disorders (Yu et al., 1998).
Polymer Synthesis and Characterization : N-Methylpropargylamine has been used in the polymerization process to create polymers like poly(N-methylpropargylamine). This polymer exhibits unique properties such as photoluminescence, making it of interest in materials science and engineering (Gal et al., 2018).
Molecular Dynamics and Chemical Structure : The stereodynamics of N-isopropyl-N-methylpropargylamine, a derivative of N-methylpropargylamine, have been studied through dynamic NMR and molecular mechanics calculations, providing insights into its chemical structure and behavior (Brown Jh & B. Ch, 2001).
Synthesis of Amino Acid-Based Polymers : N-Methylpropargylamine has been utilized in the synthesis of novel amino acid-derived acetylene monomers. These polymers, due to their unique structures, could have applications in various fields including biotechnology and materials science (Gao et al., 2003).
Proteomic Studies in Psychiatric Research : In proteomic studies related to psychiatric disorders, N-Methylpropargylamine has been investigated for its influence on various proteins and enzymes in the brain. These studies contribute to understanding the molecular underpinnings of psychiatric conditions and potential treatments (Wesseling et al., 2015).
Catalysis and Chemical Synthesis : Research has been conducted on the synthesis of N-Methyl- and N-alkylamines, highlighting the use of N-Methylpropargylamine in the development of cost-effective and efficient methods for chemical synthesis and functionalization of amines (Senthamarai et al., 2018).
Metabolic Pathways and Drug Development : Studies have also focused on the metabolism of N-Methylpropargylamine, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications, particularly in the field of neurology (Rittenbach et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4-5-2/h1,5H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFYIDOMCULPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188659 | |
Record name | N-Methylpropyn-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |
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Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methylpropyn-2-ylamine | |
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Product Name |
N-Methylpropargylamine | |
CAS RN |
35161-71-8 | |
Record name | N-Methylpropargylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35161-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpropyn-2-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161718 | |
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Record name | 35161-71-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56897 | |
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Record name | N-Methylpropyn-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpropyn-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.632 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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